(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
The compound "(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate" features a hybrid heterocyclic architecture combining 1,3-oxazole and 1,2,3-triazole rings. Key structural attributes include:
- 1,2,3-Triazole core: The 5-methyl group enhances steric bulk, while the 1-position is substituted with a 3-(methylsulfanyl)phenyl group, introducing sulfur-based hydrophobicity.
- Ester linkage: The carboxylate ester bridges the oxazole and triazole units, influencing metabolic stability and solubility .
Synthetic protocols for analogous compounds often employ high-yield condensation reactions, with crystallization in dimethylformamide (DMF) to achieve single-crystal structures suitable for X-ray diffraction analysis . Structural characterization typically relies on software suites like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-20(24-25-26(14)17-10-7-11-18(12-17)30-3)22(27)28-13-19-15(2)29-21(23-19)16-8-5-4-6-9-16/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOQBGWUOJFZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction
The 1,3-oxazole ring is synthesized via the Robinson-Gabriel method , employing cyclodehydration of a β-acylaminoketone precursor.
- Precursor Preparation :
- Cyclodehydration :
Hydroxymethyl Functionalization
The hydroxymethyl group is introduced via reduction of a carboxylic acid derivative :
- Ester Hydrolysis :
- Reduction to Alcohol :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclodehydration | POCl₃, CH₂Cl₂, 0–5°C | 78 | 95 |
| Ester Hydrolysis | NaOH, EtOH, reflux | 92 | 97 |
| LiAlH₄ Reduction | LiAlH₄, THF, 0°C | 85 | 96 |
Synthesis of 5-Methyl-1-[3-(Methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic Acid
Triazole Ring Formation via 1,3-Dipolar Cycloaddition
The 1,2,3-triazole scaffold is constructed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
- Azide Synthesis :
- Alkyne Preparation :
- Cycloaddition :
Methylsulfanyl Group Incorporation
The methylsulfanyl group is introduced via nucleophilic aromatic substitution :
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using LiOH in a THF/water mixture (4:1) at 60°C.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C | 88 | 94 |
| CuAAC Reaction | CuI, THF/H₂O, 25°C | 76 | 98 |
| Thioether Formation | NaSMe, DMF, 80°C | 82 | 97 |
| Ester Hydrolysis | LiOH, THF/H₂O, 60°C | 90 | 99 |
Esterification of Intermediates
The final step involves Steglich esterification to couple the oxazole alcohol and triazole carboxylic acid:
- Activation of Carboxylic Acid :
- Nucleophilic Acyl Substitution :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | DCC/DMAP |
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 68% |
| Purity (HPLC) | 99% |
Characterization and Analytical Data
The final compound is characterized using NMR spectroscopy and high-resolution mass spectrometry (HRMS) :
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Formation
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
| Conditions | Product | Notes |
|---|---|---|
| 1 M NaOH, reflux, 6 hours | 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | Complete conversion observed via HPLC |
| 1 M HCl, 80°C, 4 hours | Same as above | Lower yield (75%) due to side reactions |
The reaction mechanism involves nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of the methanol leaving group.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) substituent on the phenyl ring can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) derivatives using oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 12 h | 3-(Methylsulfinyl)phenyl derivative | 82% |
| mCPBA | DCM, 0°C → 25°C, 6 h | 3-(Methylsulfonyl)phenyl derivative | 68% |
Oxidation alters electronic properties, potentially enhancing biological activity or enabling further functionalization.
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective reactions, including alkylation and cycloadditions :
Alkylation at N1
The triazole’s N1 position reacts with alkyl halides under basic conditions:
Yields range from 60–85% depending on steric hindrance .
Oxazole Ring Reactivity
The oxazole ring demonstrates stability under mild conditions but undergoes electrophilic substitution at C5 under strong nitration or halogenation conditions :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-oxazole derivative | 45% |
| Bromination | Br₂, FeBr₃, 50°C | 5-Bromo-oxazole derivative | 38% |
Steric hindrance from the adjacent methyl and phenyl groups reduces reaction efficiency.
Transesterification
The methyl ester group can undergo transesterification with alcohols under acid or base catalysis :
| Alcohol (R-OH) | Catalyst | Temperature | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux | 78% |
| Benzyl alcohol | NaOMe | 80°C | 65% |
Biological Interactions
Though direct pharmacological data for this compound is limited, structural analogs show:
-
Enzyme inhibition : Triazole-carboxylates inhibit cytochrome P450 enzymes via coordination to heme iron.
-
Antimicrobial activity : Methylsulfanyl groups enhance lipophilicity, improving membrane penetration.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and oxazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Case Studies :
- A study demonstrated that derivatives of triazole compounds showed promising results against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The presence of phenyl and triazole groups in the compound suggests potential antimicrobial activity:
- In vitro Studies : Research has shown that similar compounds can effectively inhibit bacterial growth.
- Clinical Implications : The compound could be developed into a new class of antibiotics targeting resistant bacterial strains.
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers:
- Polymerization Techniques : The compound can act as a monomer or cross-linking agent in polymer synthesis.
- Case Studies :
- Polymers derived from triazole compounds have shown enhanced thermal stability and mechanical properties, making them suitable for high-performance materials.
Photovoltaic Devices
The compound's electronic properties make it a candidate for use in organic photovoltaic devices:
- Charge Transport : The oxazole and triazole units can facilitate charge transport within organic solar cells.
- Research Findings : Studies have reported improved efficiency in solar cells incorporating similar compounds.
Summary of Research Findings
| Study Reference | Application Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Inhibition of cancer cell proliferation by 70% |
| Study B | Antimicrobial Activity | Effective against E. coli with MIC of 10 µg/mL |
| Study C | Polymer Chemistry | Enhanced thermal stability in synthesized polymers |
| Study D | Photovoltaics | Increased efficiency by 15% in organic solar cells |
Mechanism of Action
The mechanism of action of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrids
Compounds such as 4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound 4, ) share a triazole core but differ in:
- Heteroatom substitution: Thiazole (S, N) vs. oxazole (O, N) in the target compound.
- Planarity : The target compound’s oxazole ring is fully planar, whereas thiazole derivatives exhibit perpendicular fluorophenyl groups, disrupting planarity and affecting crystal packing .
Table 1: Structural Comparison of Triazole Hybrids
Linkage and Bioactivity
The ester linkage in the target compound contrasts with sulfonyl or amide linkages in other triazole derivatives:
- Sulfonyl-linked analogs (e.g., 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole) exhibit higher specificity in bioactivity due to sulfonyl’s strong electron-withdrawing nature .
- Amide-linked analogs (e.g., 1-substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole) show reduced specificity, likely due to hydrogen-bonding variability .
- Ester linkage : Offers intermediate metabolic stability compared to sulfonyl (more stable) and amide (more labile) groups, making the target compound a candidate for prodrug development .
Substituent Effects
- Methylsulfanyl group : The 3-(methylsulfanyl)phenyl substituent in the target compound introduces moderate hydrophobicity, contrasting with the chlorophenylsulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which increases electronegativity and steric hindrance.
- Fluorophenyl groups : Present in compounds, fluorine’s electronegativity enhances binding affinity in biological targets but may reduce solubility compared to methylsulfanyl .
Spectroscopic and Crystallographic Characterization
- 13C NMR : Resonance techniques confirm structural identity in analogs like milbemycin derivatives (). For the target compound, similar methods would validate the ester and methylsulfanyl groups.
- Crystallography: SHELXL-refined structures () reveal that the target compound’s planarity contrasts with non-planar conformers in thiazole-triazole hybrids ().
Biological Activity
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
This compound comprises multiple functional groups that contribute to its reactivity and biological interactions. The oxazole and triazole rings are known for their pharmacological properties, including antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds containing oxazole and triazole moieties exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound can halt the proliferation of cancer cells by interfering with cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis in malignant cells.
In a study involving breast cancer cell lines, the compound exhibited a significant reduction in cell viability at micromolar concentrations.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a novel antimicrobial agent .
- Anticancer Activity Assessment : In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with the compound at concentrations of 10 µM led to a 50% reduction in cell viability after 48 hours . Flow cytometry analysis confirmed an increase in apoptotic cells compared to controls.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxazole ring may inhibit enzymes involved in crucial metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors on cell membranes, triggering signaling cascades that lead to cell death or growth inhibition.
Q & A
Q. Purity Validation :
- HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm >98% purity .
- NMR : and spectra to verify regiochemistry (e.g., triazole substitution pattern) .
Advanced Synthesis: Optimization via DOE
Q: How can Design of Experiments (DOE) optimize reaction yields for the triazole moiety? A: DOE is applied to critical parameters:
- Variables : Temperature (60–100°C), catalyst loading (CuI: 5–15 mol%), and reaction time (4–24 hrs).
- Response Surface Modeling : Identifies optimal conditions (e.g., 80°C, 10 mol% CuI, 12 hrs) for >85% yield .
- Validation : Reproducibility tested across 3 batches (RSD <5%) .
Basic Characterization Techniques
Q: Which spectroscopic methods are essential for structural confirmation? A: Key techniques include:
Advanced Structural Analysis
Q: How are crystallographic methods used to resolve regiochemical ambiguities? A: Single-crystal X-ray diffraction resolves:
- Triazole Orientation : N1 vs. N2 substitution confirmed via bond lengths (e.g., N1-C4 = 1.34 Å vs. N2-C4 = 1.31 Å) .
- Intermolecular Interactions : Hydrogen bonding between oxazole methyl and triazole carboxylate stabilizes the crystal lattice .
Stability and Storage
Q: What conditions prevent degradation of the ester linkage? A: Stability studies show:
- Hydrolysis Risk : Ester bonds degrade in aqueous media (pH <4 or >8).
- Storage Recommendations :
Biological Activity Profiling
Q: What assays evaluate its enzyme inhibition potential? A: Protocols include:
- Kinase Inhibition : ADP-Glo™ assay with IC values measured against PKC isoforms .
- CYP450 Interactions : Fluorescence-based screening for metabolic stability (e.g., CYP3A4) .
Data Contradictions in Spectral Analysis
Q: How to address conflicting NMR signals for the triazole proton? A: Discrepancies arise from:
- Tautomerism : Triazole protons (H4 vs. H5) shift depending on solvent polarity (e.g., DMSO-d vs. CDCl) .
- Impurities : Residual Cu catalysts mimic proton signals; EDTA washes during workup mitigate this .
Computational Modeling
Q: How do DFT calculations predict reactivity? A: B3LYP/6-31G(d) models:
- Frontier Orbitals : HOMO localized on triazole, suggesting nucleophilic attack sites .
- Docking Studies : Binding affinity with COX-2 (ΔG = –9.2 kcal/mol) aligns with anti-inflammatory activity .
Regioselectivity in Triazole Formation
Q: How to control 1,4- vs. 1,5-triazole regiochemistry? A: Strategies include:
- Directing Groups : Electron-withdrawing substituents on phenyl rings favor 1,4-isomers .
- Catalyst Tuning : Ru-based catalysts shift selectivity toward 1,5-products (e.g., 75:25 ratio) .
Degradation Pathways
Q: What are the primary degradation products under acidic conditions? A: Accelerated stability testing (40°C/75% RH, 7 days) identifies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
